1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one
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Overview
Description
1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a triazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride.
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Thioether Linkage Formation: The final step involves coupling the chlorothiophene and triazole intermediates through a thioether linkage, often using thiol reagents and suitable catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound might target the triazole ring or the thiophene ring, using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or thiophene derivatives.
Substitution: Amino or thio-substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and triazole derivatives.
Medicine: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with thiophene and triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage might also play a role in binding to metal ions or other cofactors.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-2-((4-ethyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one: Similar structure with an ethyl group instead of a methyl group on the triazole ring.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group on the triazole ring can affect its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C9H8ClN3OS2 |
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Molecular Weight |
273.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C9H8ClN3OS2/c1-13-5-11-12-9(13)15-4-6(14)7-2-3-8(10)16-7/h2-3,5H,4H2,1H3 |
InChI Key |
RZSISWCUSYJRGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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